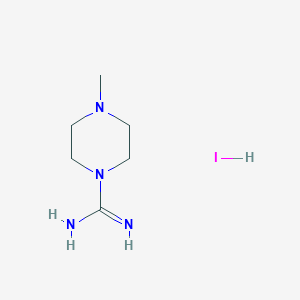

4-Methylpiperazine-1-carboximidamide hydroiodide

Übersicht

Beschreibung

The compound 4-Methylpiperazine-1-carboximidamide hydroiodide is a derivative of piperazine, which is a class of organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various routes. For instance, a stereodivergent approach has been developed for the synthesis of functionalized 4-hydroxypiperidines, which are closely related to 4-Methylpiperazine-1-carboximidamide. This method involves the biocatalytic generation of enantiopure starting materials and subsequent functionalization via N-acyliminium ion-mediated C-C bond formation . Additionally, radioiodinated 1-carboxamidino-4-phenylpiperazine, which shares a similar core structure, can be synthesized through direct electrophilic radioiodination of the benzene portion of the molecule under mild conditions .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield different compounds. The molecular structure of these compounds can be analyzed using techniques such as infrared spectroscopy, mass spectrometry, and X-ray diffraction (XRD) . These analyses can provide information on the bonding and configuration of the atoms within the molecule.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For example, 4-(5,6-dimethoxy-2-phthalimidinyl)phenylsulfonyl semipiperazide, a fluorescent labeling reagent for carboxylic acids, reacts with carboxylic acids in the presence of an activating reagent to produce highly fluorescent derivatives . This reaction is useful for the determination of carboxylic acids in complex mixtures such as human serum.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as 4-Methylpiperazine-1-carboximidamide hydroiodide, can be studied through various analytical techniques. Thermogravimetric analysis (TGA) can provide insights into the thermal stability of the compound . The magnetic susceptibility measurements can indicate the paramagnetic nature of the compound, which is characteristic of copper(II) complexes . Additionally, the fluorescence and solution electronic absorption spectral studies can be used to investigate the optical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-Methylpiperazine-1-carbodithioc acid esters, closely related to 4-Methylpiperazine-1-carboximidamide hydroiodide, have shown promising results in anticancer research. A study by Jiang et al. (2007) revealed that these compounds exhibit excellent in vivo and in vitro anticancer activity with low toxicity, making them potential candidates for cancer treatment.

Antibacterial and Antifungal Activity

Compounds related to 4-Methylpiperazine-1-carboximidamide hydroiodide have been synthesized and shown to possess significant antibacterial and antifungal properties. For instance, Shareef et al. (2016) found that thiophene-2-carboxaldehyde derivatives, incorporating 4-methylpiperazine, exhibit good antibacterial and antifungal activities.

Synthesis of Medicinal Drugs

4-Methylpiperazine derivatives are widely used in the synthesis of medicinal drugs. Kushakova et al. (2004) developed a method for synthesizing 1-amino-4-methylpiperazine, an intermediate in drug synthesis, indicating the utility of 4-methylpiperazine compounds in pharmaceutical manufacturing.

Fluorescent Polymer Sensors

4-Methylpiperazine derivatives have been utilized in creating fluorescent polymer sensors. A study by Grabchev et al. (2007) synthesized a 4-(N-methylpiperazine)-N-allyl-1,8-naphthalimide, demonstrating its effectiveness as a sensor for protons and transition metal cations.

Histamine H4 Receptor Ligands

Compounds containing the basic methylpiperazine moiety, similar to 4-Methylpiperazine-1-carboximidamidehydroiodide, have been explored for their potential as histamine H4 receptor ligands. Research by Engelhardt et al. (2013) showed that these compounds, particularly 2-aminopyrimidines, can serve as effective replacements for the methylpiperazine moiety, offering improved metabolic properties and insights into ligand-receptor binding.

Neuroimaging Applications

4-Methylpiperazine derivatives have been synthesized for potential use in neuroimaging. Wang et al. (2018) developed a derivative intended for PET imaging to study IRAK4 enzyme activity in neuroinflammation, demonstrating the potential of these compounds in neuroscientific research.

Cardioprotective Activity

Some derivatives of 4-Methylpiperazine have shown promising results in cardioprotection. For example, Drapak et al. (2019) identified a specific derivative that exhibited significant cardioprotective effects, outperforming known agents like L-carnitine and meldonium.

Enzyme Activity Assay

4-Methylpiperazine-1-carbamic acid complexes have been studied for their enzyme activity. Research by Iosr et al. (2015) investigated these complexes against the lipase enzyme, indicating potential applications in biochemical assays.

Chiral Metabolite Analysis

4-Methylpiperazine derivatives have been used as derivatization reagents for the detection of chiral metabolites. Jin et al. (2020) employed a specific derivative for ultrasensitive detection of amine enantiomers, showcasing the role of these compounds in advanced analytical chemistry.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-methylpiperazine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4.HI/c1-9-2-4-10(5-3-9)6(7)8;/h2-5H2,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESCAEZAONDSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604632 | |

| Record name | 4-Methylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77723-03-6 | |

| Record name | 4-Methylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.